![molecular formula C17H18N2O4S B7705777 N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7705777.png)
N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a phenylsulfamoyl group, and a phenoxyacetamide moiety
Wirkmechanismus
Target of Action
Similar compounds, such as sulfonamides, are known to target bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, a class of compounds with a similar structure, are known to inhibit the activity of the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid in bacteria .
Biochemical Pathways
Sulfonamides, which have a similar structure, are known to disrupt the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth and reproduction .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to a disruption in bacterial growth and reproduction by inhibiting the synthesis of folic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide typically involves the following steps:
Formation of the phenylsulfamoyl intermediate: This step involves the reaction of phenylamine with chlorosulfonic acid to form phenylsulfonamide.
Coupling with phenoxyacetic acid: The phenylsulfonamide is then reacted with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxyacetamide intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is used as a precursor in the synthesis of other complex organic molecules used in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-2-[4-(methylsulfamoyl)phenoxy]acetamide
- N-cyclopropyl-2-[4-(ethylsulfamoyl)phenoxy]acetamide
- N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide
Uniqueness
N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents on the sulfonamide group. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(18-13-6-7-13)12-23-15-8-10-16(11-9-15)24(21,22)19-14-4-2-1-3-5-14/h1-5,8-11,13,19H,6-7,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJORGCZZXRDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)
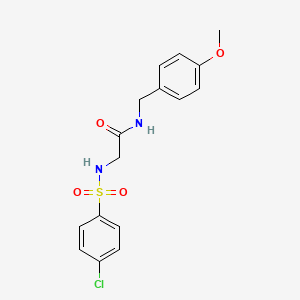
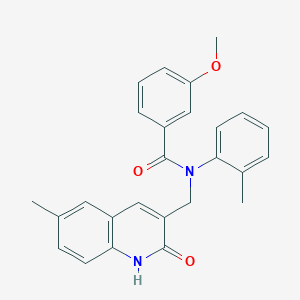
![N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7705733.png)
![N-(2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7705741.png)
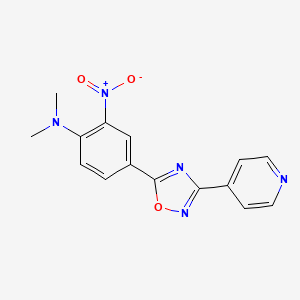
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B7705753.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7705761.png)
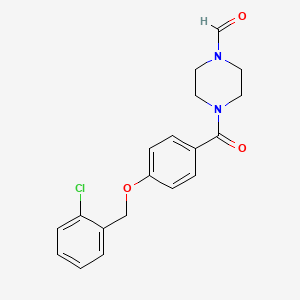
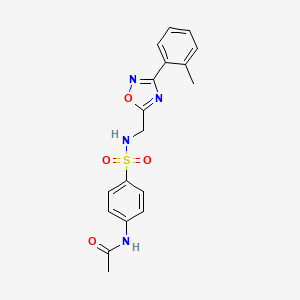
![3,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7705775.png)
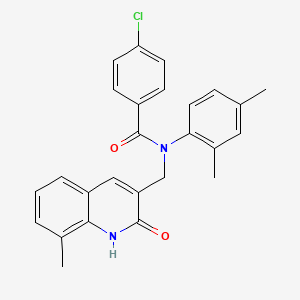
![4-methoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B7705785.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
